![molecular formula C19H19N3O3 B7544253 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
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Overview
Description
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have low toxicity towards normal cells. In addition, this compound has been found to possess good thermal stability and solubility, which are important properties for its potential applications in materials science and organic electronics.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine in lab experiments include its potent anticancer activity, low toxicity towards normal cells, and good thermal stability and solubility. However, its limitations include the need for further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
Future Directions
There are several future directions for the research on 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine. These include:
1. Further studies to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
2. Investigation of its potential applications in other fields such as agriculture, environmental science, and nanotechnology.
3. Development of new synthetic methods to improve its yield and purity.
4. Modification of its chemical structure to improve its potency and selectivity towards cancer cells.
5. Investigation of its potential as a fluorescent probe for bioimaging applications.
Conclusion:
In conclusion, 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its potent anticancer activity, low toxicity towards normal cells, and good thermal stability and solubility make it an attractive candidate for further research. However, more studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
Synthesis Methods
The synthesis of 4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine involves the reaction of 4-(4-aminophenyl)morpholine with 5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. In materials science, it has been studied as a potential organic semiconductor due to its high electron mobility. In organic electronics, it has been investigated as a potential electroluminescent material due to its fluorescent properties.
properties
IUPAC Name |
4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-17-5-3-2-4-16(17)19-20-18(21-25-19)14-6-8-15(9-7-14)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUNBFIRPUYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine |
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